molecular formula C10H10N2O4S B1436468 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid CAS No. 743440-15-5

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

Cat. No.: B1436468
CAS No.: 743440-15-5
M. Wt: 254.26 g/mol
InChI Key: YFWGDLVXIBQIFI-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is known for its unique chemical structure, which includes a benzothiazole ring fused with a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid typically involves the reaction of benzothiazole derivatives with propanoic acid under specific conditions. One common method involves the use of a condensation reaction between 1,2-benzothiazol-3-amine and 3-bromopropanoic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and environmental remediation technologies

Mechanism of Action

The mechanism of action of 3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]propanoic acid
  • N-(1,1-Dioxido-1,2-benzothiazol-3-yl)-β-alanine

Uniqueness

3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid stands out due to its specific structural features and the range of reactions it can undergo. Its unique benzothiazole ring system and propanoic acid moiety provide distinct chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWGDLVXIBQIFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCC(=O)O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 2
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 3
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 5
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Reactant of Route 6
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid

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